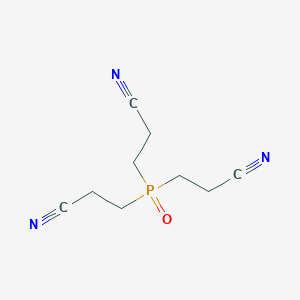
Tris(2-cyanoethyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-cyanoethyl)phosphine oxide (TCPO) is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in chemiluminescence experiments. TCPO has a unique structure that makes it an ideal candidate for such experiments, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Tris(2-cyanoethyl)phosphine oxide is complex and involves the transfer of electrons between the Tris(2-cyanoethyl)phosphine oxide molecule and other molecules in the system. When Tris(2-cyanoethyl)phosphine oxide is oxidized, it produces a highly reactive intermediate that can react with other molecules to produce light. The exact mechanism of this reaction is still not fully understood, but it is believed to involve the formation of a radical intermediate that reacts with other molecules in the system.
Biochemische Und Physiologische Effekte
Tris(2-cyanoethyl)phosphine oxide has been extensively studied for its biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to scavenge free radicals in vitro. Tris(2-cyanoethyl)phosphine oxide has also been shown to have anti-inflammatory effects and to be able to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tris(2-cyanoethyl)phosphine oxide is its high oxidizing power, which makes it an ideal candidate for chemiluminescence experiments. Tris(2-cyanoethyl)phosphine oxide is also relatively stable and can be stored for long periods of time without significant degradation. However, Tris(2-cyanoethyl)phosphine oxide can be difficult to handle and can be hazardous if not used properly.
Zukünftige Richtungen
There are many potential future directions for research involving Tris(2-cyanoethyl)phosphine oxide. One area of interest is the development of new materials based on Tris(2-cyanoethyl)phosphine oxide, including polymers and nanomaterials. Another area of interest is the use of Tris(2-cyanoethyl)phosphine oxide in the development of new diagnostic tools and therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of Tris(2-cyanoethyl)phosphine oxide and to explore its potential applications in various fields.
Synthesemethoden
Tris(2-cyanoethyl)phosphine oxide can be synthesized using a variety of methods, but the most common method involves the reaction of tris(dimethylamino)phosphine with acrylonitrile. The reaction is typically carried out in an inert atmosphere, and the resulting product is purified using standard chemical techniques.
Wissenschaftliche Forschungsanwendungen
Tris(2-cyanoethyl)phosphine oxide has a wide range of scientific research applications, including in the fields of biochemistry, pharmacology, and materials science. It is commonly used as an oxidizing agent in chemiluminescence experiments, where it is used to produce light in a variety of systems. Tris(2-cyanoethyl)phosphine oxide has also been used in the synthesis of various organic compounds and in the development of new materials.
Eigenschaften
CAS-Nummer |
1439-41-4 |
|---|---|
Produktname |
Tris(2-cyanoethyl)phosphine oxide |
Molekularformel |
C9H12N3OP |
Molekulargewicht |
209.18 g/mol |
IUPAC-Name |
3-[bis(2-cyanoethyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C9H12N3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-3,7-9H2 |
InChI-Schlüssel |
ILFYYSUCZQEGOL-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(CCC#N)CCC#N)C#N |
Kanonische SMILES |
C(CP(=O)(CCC#N)CCC#N)C#N |
Andere CAS-Nummern |
1439-41-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



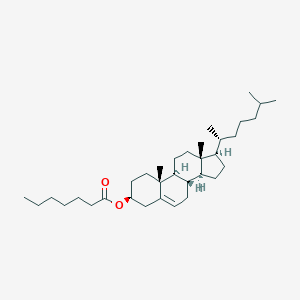
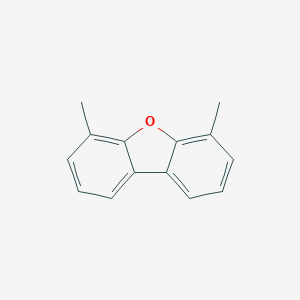



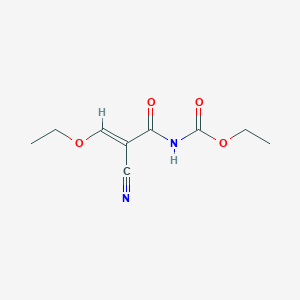
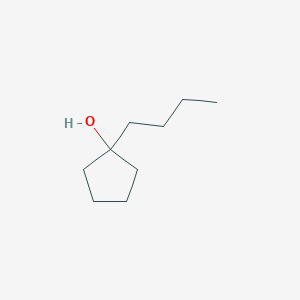
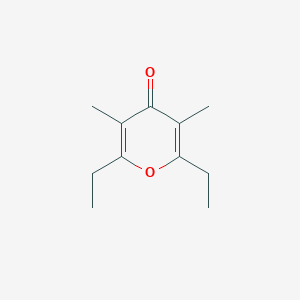
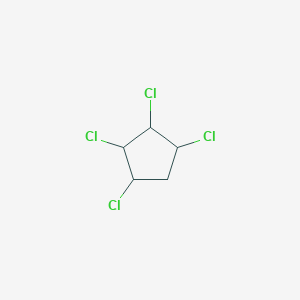
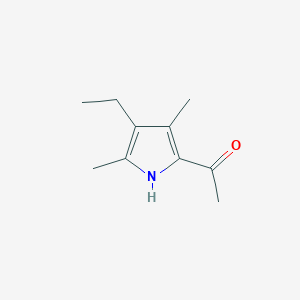
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
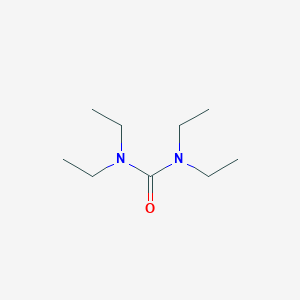

![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)